3-(2-Fluoro-5-methylphenyl)propanal
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Overview
Description
3-(2-Fluoro-5-methylphenyl)propanal is an organic compound with the molecular formula C10H11FO It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom at the second position and a methyl group at the fifth position The propanal group is attached to the benzene ring at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-5-methylphenyl)propanal can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where a fluorinated benzene derivative is reacted with a propanal derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of advanced catalysts and automated systems can further enhance the yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-5-methylphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(2-Fluoro-5-methylphenyl)propanoic acid.
Reduction: 3-(2-Fluoro-5-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluoro-5-methylphenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-5-methylphenyl)propanal depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluoro-3-methylphenyl)propanal
- 3-(2-Fluoro-4-methylphenyl)propanal
- 3-(2-Fluoro-6-methylphenyl)propanal
Uniqueness
3-(2-Fluoro-5-methylphenyl)propanal is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical properties and interactions compared to its similar compounds.
Properties
Molecular Formula |
C10H11FO |
---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
3-(2-fluoro-5-methylphenyl)propanal |
InChI |
InChI=1S/C10H11FO/c1-8-4-5-10(11)9(7-8)3-2-6-12/h4-7H,2-3H2,1H3 |
InChI Key |
HPIPIOJDONVWCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CCC=O |
Origin of Product |
United States |
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